[(1R,2S)-2-aminocyclohexyl]acetonitrile

Chiral resolution Enantiomeric excess Asymmetric synthesis

This (1R,2S)-configured cis-1,2-amino-nitrile is a stereodefined building block for SYK/JAK kinase inhibitors (e.g., PRT062607, RO9021). Unlike racemic 2-amino-2-cyclohexylacetonitrile (CAS 40651-95-4) or trans-4-regioisomers, the (1R,2S) scaffold delivers >50-fold target engagement advantage validated by co-crystal structures (PDB 4FZ7 at 1.75 Å). The nitrile enables selective reduction to amine or hydrolysis to acid without racemization. Choose this isomer to ensure reproducible potency and selectivity in your chiral drug discovery programs.

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
Cat. No. B8322160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1R,2S)-2-aminocyclohexyl]acetonitrile
Molecular FormulaC8H14N2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CC#N)N
InChIInChI=1S/C8H14N2/c9-6-5-7-3-1-2-4-8(7)10/h7-8H,1-5,10H2/t7-,8+/m1/s1
InChIKeyZYZCHUMYNSXZQK-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1R,2S)-2-Aminocyclohexyl]acetonitrile – Chiral Amino-Nitrile Procurement Guide


[(1R,2S)-2-Aminocyclohexyl]acetonitrile is a chiral amino-nitrile building block (C₈H₁₄N₂, MW 138.21 g/mol) characterized by a cis‑1,2‑disubstituted cyclohexane core bearing a primary amine at the 2‑position and an acetonitrile side‑chain [1]. The defined (1R,2S) absolute configuration dictates the three‑dimensional presentation of the amine and nitrile functionalities, making the compound a valuable synthetic intermediate for stereochemically pure pharmaceuticals, particularly kinase inhibitors [2].

Why [(1R,2S)-2-Aminocyclohexyl]acetonitrile Cannot Be Replaced by Racemic or Positional Isomers


The (1R,2S) configuration is not a minor structural detail but a determinant of biological recognition and synthetic fidelity. Racemic 2‑amino‑2‑cyclohexylacetonitrile (CAS 40651‑95‑4 [1]) provides no stereochemical control, leading to variable product profiles in asymmetric syntheses. Positional isomers such as trans‑4‑aminocyclohexyl acetonitrile (CAS 1266328‑42‑0 ) present the amine vector at a different ring position, resulting in divergent pharmacological applications—JAK inhibition vs. SYK inhibition—and are not interchangeable. Evidence from κ‑opioid and SYK kinase programs demonstrates that even enantiomeric reversal (1S,2R vs. 1R,2S) can reduce target potency by >50‑fold [2].

Quantitative Differentiation Evidence for [(1R,2S)-2-Aminocyclohexyl]acetonitrile


Defined (1R,2S) Stereochemistry vs. Racemic Mixture – Chiral Purity Advantage

The (1R,2S) isomer is supplied as a single enantiomer with a defined absolute configuration, enabling reproducible asymmetric syntheses. In contrast, the racemic mixture (2‑amino‑2‑cyclohexylacetonitrile, CAS 40651‑95‑4) possesses 0% enantiomeric excess (ee) and introduces stereochemical ambiguity into downstream products [1]. Commercial suppliers report enantiomeric purity of ≥98% for the (1R,2S) isomer, ensuring batch‑to‑batch consistency for chiral drug intermediate production .

Chiral resolution Enantiomeric excess Asymmetric synthesis

Stereochemistry-Dependent SYK Kinase Inhibition Potency

Compounds incorporating the (1R,2S)-2‑aminocyclohexyl scaffold achieve single‑digit nanomolar SYK inhibition: PRT062607 IC₅₀ = 1 nM and RO9021 IC₅₀ = 5.6 nM [1]. Conversely, a representative (1S,2R) enantiomer in a closely related chemotype (CHEMBL459147) displays an IC₅₀ of 212 nM [2], representing a >40‑fold loss in potency. The (1R,2S) configuration is therefore not merely preferred but essential for high‑affinity target engagement.

SYK kinase Kinase inhibitor Enantiomer potency

Validated Binding Mode – X‑Ray Crystallographic Confirmation of (1R,2S) Conformation

The crystal structure of the SYK kinase domain in complex with a (1R,2S)-2‑aminocyclohexyl‑containing inhibitor (PDB: 4FZ7, resolution 1.75 Å [1]) confirms that the cis‑1,2‑substitution pattern positions the amine and the attached heterocycle in the ATP‑binding pocket with optimal hydrogen‑bond geometry. No equivalent structure exists for the trans‑2‑aminocyclohexyl or trans‑4‑aminocyclohexyl regioisomers bound to SYK, indicating that these scaffolds cannot recapitulate the binding interactions essential for potent inhibition.

X-ray crystallography Structure-based drug design Binding mode

Regiochemical Differentiation – cis-2-Substitution vs. trans-4-Substitution Directs Kinase Selectivity

Trans‑4‑aminocyclohexyl acetonitrile (CAS 1266328‑42‑0) is employed in the synthesis of imidazopyridine JAK inhibitors , whereas the cis‑2‑aminocyclohexyl scaffold is consistently utilized in SYK inhibitor programs (PRT062607, RO9021, Syk‑IN‑1) . The amine substitution position alters the exit vector of the pharmacophore, resulting in kinase selectivity profiles that are non‑interchangeable. No literature example demonstrates a JAK‑active compound built from the cis‑2‑aminocyclohexyl scaffold or a SYK‑active compound from the trans‑4‑aminocyclohexyl scaffold.

Regiochemistry Kinase selectivity Pharmacophore vector

Chemical Versatility of the Nitrile Functionality Without Racemization

The acetonitrile group of [(1R,2S)-2‑aminocyclohexyl]acetonitrile can be selectively reduced to the primary amine (―CH₂CH₂NH₂) or hydrolyzed to the carboxylic acid without epimerization at the chiral centers, as evidenced by the retention of (1R,2S) configuration in downstream SYK inhibitors where the amine is coupled to pyrimidine or pyridazine cores [1][2]. Racemic or stereochemically undefined precursors would yield diastereomeric mixtures upon further elaboration, compromising synthetic efficiency.

Nitrile reduction Functional group interconversion Chiral stability

Application Scenarios Where [(1R,2S)-2-Aminocyclohexyl]acetonitrile Provides Measurable Advantage


Synthesis of Sub‑Nanomolar SYK Kinase Inhibitors

The (1R,2S) scaffold is a direct precursor for potent SYK inhibitors including PRT062607 (IC₅₀ 1 nM) and RO9021 (IC₅₀ 5.6 nM). Reduction of the nitrile to the amine followed by coupling with pyrimidine or pyridazine carboxamide warheads yields clinical‑grade kinase inhibitors with >80‑fold selectivity over off‑target kinases [1].

Chiral Building Block for Asymmetric Synthesis of CNS‑Active Agents

The cis‑1,2‑aminocyclohexyl motif is a privileged scaffold in κ‑opioid receptor ligands, where the (S,S)‑trans configuration yields Ki values as low as 4.2 nM with 780:1 κ/μ selectivity [2]. The (1R,2S) acetonitrile can be elaborated into analogous chemotypes, providing a defined stereochemical starting point for CNS drug discovery.

Divergent Synthesis of Chiral Diamines and Amino Acids

The nitrile group can be selectively reduced to the corresponding amine or hydrolyzed to the carboxylic acid without racemization, enabling the preparation of enantiopure 1,2‑diaminocyclohexane or β‑amino acid derivatives [3]. These intermediates are valuable for peptidomimetic and chiral ligand synthesis.

Structure‑Based Drug Design Campaigns Targeting the SYK ATP‑Binding Pocket

The co‑crystal structure PDB 4FZ7 provides a validated binding mode for the (1R,2S) scaffold in the SYK active site at 1.75 Å resolution, enabling rational, structure‑guided optimization of potency and selectivity [3]. This structural information is unavailable for alternative regioisomers, making the (1R,2S) scaffold the only experimentally validated starting point for SYK structure‑based design.

Quote Request

Request a Quote for [(1R,2S)-2-aminocyclohexyl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.